N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)methanesulfonamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)methanesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the process might be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions may target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme functions.
Medicine: Possible development as a pharmaceutical agent with antibacterial or anti-inflammatory properties.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biochemical pathways in microorganisms or cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
N-(4-chlorophenyl)-N-(methylsulfonyl)methanesulfonamide: A structurally similar compound with potential differences in biological activity.
N-(3-fluorophenyl)-N-(methylsulfonyl)methanesulfonamide: Another analog with a different substitution pattern on the aromatic ring.
Uniqueness
N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)methanesulfonamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C8H9ClFNO4S2 |
---|---|
Molecular Weight |
301.7 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C8H9ClFNO4S2/c1-16(12,13)11(17(2,14)15)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3 |
InChI Key |
AEPIFBZZXIPHDP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC(=C(C=C1)F)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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